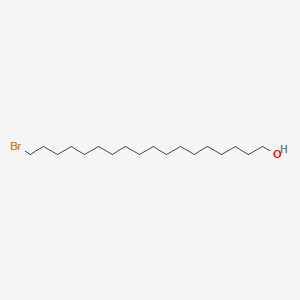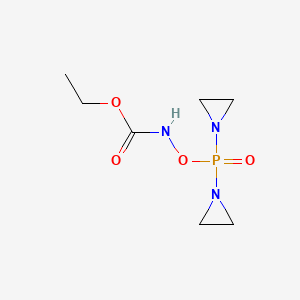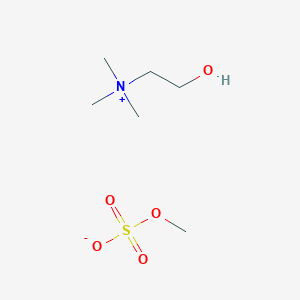
Choline methyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Choline methyl sulfate is a quaternary ammonium compound that plays a crucial role in various biological processes. It is a derivative of choline, an essential nutrient for humans and many other animals. Choline is involved in the synthesis of phospholipids, which are critical components of cell membranes, and serves as a precursor for the neurotransmitter acetylcholine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Choline methyl sulfate can be synthesized through the reaction of choline chloride with sulfuric acid. The reaction typically involves mixing choline chloride with sulfuric acid under controlled temperature and pressure conditions to produce this compound and hydrochloric acid as a byproduct .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where choline chloride and sulfuric acid are combined under optimized conditions to ensure high yield and purity. The reaction mixture is then subjected to purification processes to remove impurities and obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Choline methyl sulfate undergoes various chemical reactions, including:
Oxidation: Choline can be oxidized to form betaine, which is a methyl donor in many biological reactions.
Substitution: This compound can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Major Products
Wissenschaftliche Forschungsanwendungen
Choline methyl sulfate has a wide range of applications in scientific research:
Wirkmechanismus
Choline methyl sulfate exerts its effects primarily through its role as a methyl donor in various metabolic processes. It is involved in the synthesis of phosphatidylcholine, a major component of cell membranes, and acetylcholine, a neurotransmitter essential for nerve function . The compound also participates in methylation reactions that regulate gene expression and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Choline chloride: A common form of choline used in dietary supplements and animal feed.
Betaine: An oxidation product of choline that serves as a methyl donor in various biological reactions.
Phosphatidylcholine: A phospholipid derived from choline that is a major component of cell membranes.
Uniqueness
Choline methyl sulfate is unique in its ability to serve as both a methyl donor and a precursor for the synthesis of other important compounds like acetylcholine and phosphatidylcholine. Its dual role in methylation and neurotransmitter synthesis makes it a valuable compound in both biological and industrial applications .
Eigenschaften
CAS-Nummer |
65151-62-4 |
|---|---|
Molekularformel |
C5H14NO.CH3O4S C6H17NO5S |
Molekulargewicht |
215.27 g/mol |
IUPAC-Name |
2-hydroxyethyl(trimethyl)azanium;methyl sulfate |
InChI |
InChI=1S/C5H14NO.CH4O4S/c1-6(2,3)4-5-7;1-5-6(2,3)4/h7H,4-5H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
XYJMOGRCMXCNLD-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCO.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


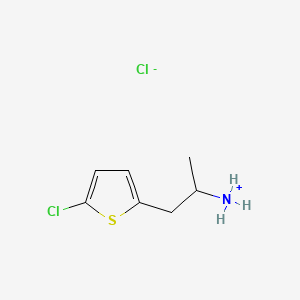
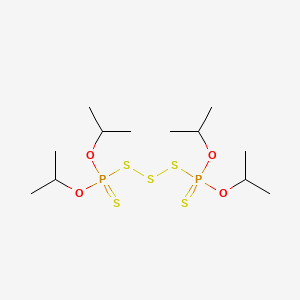
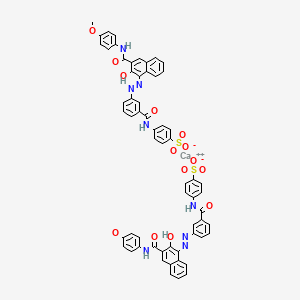
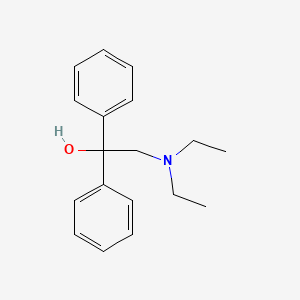
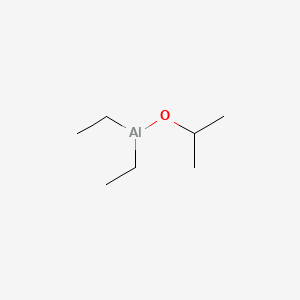
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride](/img/structure/B13763215.png)
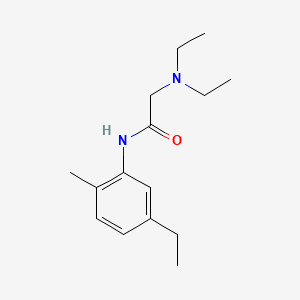

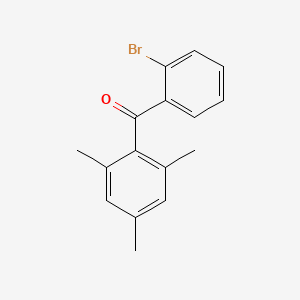
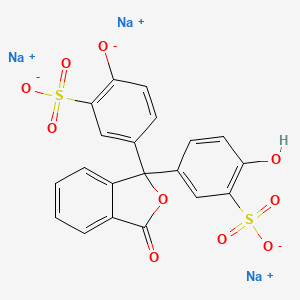
![2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro-](/img/structure/B13763242.png)
